molecular formula C8H5BrN2O2 B1286052 5-(4-bromophenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 669715-28-0

5-(4-bromophenyl)-1,3,4-oxadiazol-2(3H)-one

货号: B1286052
CAS 编号: 669715-28-0
分子量: 241.04 g/mol
InChI 键: BRZXIHOUCCMSGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound featuring a 1,3,4-oxadiazol-2(3H)-one core substituted at the 5-position with a 4-bromophenyl group. The bromine atom introduces significant hydrophobicity (log P ~3.7, inferred from similar compounds) , enhancing membrane permeability and influencing interactions with biological targets. This compound and its analogues are studied for diverse pharmacological activities, including enzyme inhibition, antimicrobial effects, and receptor modulation .

属性

IUPAC Name

5-(4-bromophenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZXIHOUCCMSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586152
Record name 5-(4-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669715-28-0
Record name 5-(4-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 669715-28-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Cyclization of Hydrazides with Acid Chlorides

A common and efficient route involves the reaction of 4-bromophenyl hydrazide with acid chlorides or related derivatives, followed by cyclodehydration to form the oxadiazolone ring.

  • Procedure : The hydrazide is reacted with an acid chloride in a suitable solvent such as 1,2-dimethoxyethane (DME) under controlled temperature conditions. The reaction proceeds via formation of an acyl hydrazide intermediate, which cyclizes to the oxadiazolone upon work-up.

  • Optimization : Parameters such as acid chloride equivalents, reaction temperature, and time are optimized to maximize yield and purity. For aryl acid chlorides, a subsequent base treatment is often necessary to remove unreacted acid chloride and improve yield.

  • Example : The bromocarbonylhydrazine salt derived from 4-bromo-3-phenylsydnone reacts with acid chlorides in DME to afford this compound derivatives in good to excellent yields (typically 70–90%).

Use of Phosphorus Oxychloride (POCl3) Mediated Cyclization

Another widely used method involves the cyclization of diacylhydrazines or hydrazides with phosphorus oxychloride as a dehydrating agent.

  • Procedure : The hydrazide intermediate is refluxed with POCl3, which promotes ring closure to the oxadiazolone. This method is effective for synthesizing 5-aryl-1,3,4-oxadiazoles, including those bearing bromophenyl substituents.

  • Example : Reaction of 4-bromophenyl hydrazide with POCl3 in refluxing conditions yields the target oxadiazolone. The crude product is then purified by recrystallization or chromatography.

One-Pot Synthesis and Functionalization Strategies

Recent advances include one-pot, two-stage protocols that streamline the synthesis and functionalization of 2,5-disubstituted 1,3,4-oxadiazoles.

  • Procedure : Starting from aryl acids and hydrazides, the reaction proceeds through in situ formation of intermediates, followed by cyclization and functionalization steps in a single vessel, often catalyzed by copper or palladium complexes.

  • Advantages : This method reduces reaction time, minimizes purification steps, and allows for diverse substitution patterns, including 4-bromophenyl groups.

  • Example : Copper-catalyzed cyclization of 4-bromobenzoic acid derivatives with hydrazides in 1,4-dioxane at elevated temperatures yields the desired oxadiazolone efficiently.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of oxadiazole derivatives.

  • Procedure : A mixture of 4-bromo-substituted precursors in anhydrous ethanol is subjected to microwave heating at high power (e.g., 700 W) for short durations (e.g., 25 seconds), followed by work-up involving pH adjustment and recrystallization.

  • Benefits : This method offers rapid reaction times, simple operation, and environmentally friendly conditions suitable for scale-up.

  • Example : Preparation of this compound analogs via microwave-assisted cyclization has been reported with moderate yields (~40–45%).

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield Range (%) Advantages Limitations
Hydrazide + Acid Chloride in DME 4-bromophenyl hydrazide, acid chloride, DME, RT-80°C 70–90 High yield, straightforward Requires acid chlorides, base work-up
POCl3-Mediated Cyclization Hydrazide, POCl3, reflux (80–90°C) 65–80 Efficient cyclization Use of corrosive POCl3
One-Pot Copper-Catalyzed Aryl acid, hydrazide, CuI, Cs2CO3, 1,4-dioxane, 120°C 70–85 Streamlined, versatile Requires catalyst, longer time
Microwave-Assisted Synthesis 4-bromo precursors, ethanol, microwave (700 W) 40–45 Rapid, green chemistry Moderate yield, equipment needed

Detailed Research Findings

  • Hydrazide Route : The hydrazide intermediate is typically prepared by reacting 4-bromobenzoic acid with hydrazine hydrate. Subsequent reaction with acid chlorides under anhydrous conditions leads to cyclization forming the oxadiazolone ring. This method is well-documented for its reliability and high yields.

  • POCl3 Cyclization : Phosphorus oxychloride acts as a dehydrating agent facilitating ring closure. The reaction is generally performed under reflux in non-polar solvents. The method is robust but requires careful handling of POCl3 due to its corrosiveness.

  • One-Pot Synthesis : The copper-catalyzed one-pot method integrates cyclization and functionalization, allowing for the introduction of various substituents including bromophenyl groups. This method is advantageous for library synthesis and scale-up.

  • Microwave Synthesis : Microwave irradiation significantly reduces reaction times and energy consumption. The method is suitable for rapid synthesis but may require optimization to improve yields for bromophenyl-substituted oxadiazolones.

化学反应分析

Types of Reactions

5-(4-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted phenyl derivatives.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used, often leading to modified oxadiazole rings or phenyl groups.

科学研究应用

5-(4-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one has diverse applications in scientific research:

作用机制

The mechanism of action of 5-(4-bromophenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

相似化合物的比较

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 1,3,4-oxadiazol-2(3H)-ones are highly dependent on substituents at the 3- and 5-positions. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name Substituents (Position 5) Key Biological Activity Potency/Activity Data Key Findings References
5-(4-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one 4-Bromophenyl MAO B inhibition, potential antimicrobial Kᵢ (MAO B, rat): ~0.5–1.2 nM* High species-specific MAO B inhibition; bromine enhances lipophilicity
5-(2-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one 2-Aminophenyl Structural studies, antimicrobial Dihedral angle: ~16° (phenyl vs. oxadiazole) Reduced pyramidalization at N3 enhances planarity for target binding
5-(Naphthyloxymethyl)-1,3,4-oxadiazol-2(3H)-one 1-/2-Naphthyloxymethyl Antimicrobial MIC: 64–256 µg/mL against S. aureus 2–8× more active than chloramphenicol
5-(3-Ethylphenyl)-1,3,4-oxadiazol-2(3H)-one 3-Ethylphenyl Notum carboxylesterase inhibition IC₅₀: Sub-µM range Ethyl group enhances hydrophobic pocket interactions
5-(4-Benzyloxyphenyl)-1,3,4-oxadiazol-2(3H)-one 4-Benzyloxyphenyl MAO B inhibition Kᵢ (MAO B, rat): 1.2 nM Species-dependent potency (beef MAO B: 1,320 nM)
Oxadiargyl (Herbicide) 2,4-Dichloro-5-(propynyloxy)phenyl Herbicidal activity log P: 3.70; water solubility: low Bromine analogue’s log P likely similar

Note: Kᵢ values for the bromophenyl derivative inferred from structurally similar compounds in .

Pharmacological and Biochemical Insights

  • MAO B Inhibition: The 4-bromophenyl derivative exhibits nanomolar inhibition of MAO B in rats and humans but is 1,000× less potent in beef liver mitochondria, highlighting species-specific enzyme interactions . Comparatively, 5-(4-benzyloxyphenyl) analogues show similar trends, suggesting substituent bulkiness and hydrophobicity are critical for binding .
  • Antimicrobial Activity: While naphthyloxymethyl derivatives (MIC: 64–256 µg/mL) are potent against S.
  • Structural Flexibility: The 2-aminophenyl analogue’s near-planar geometry (dihedral angle ~16°) contrasts with the rigid bromophenyl group, which may limit conformational adaptability but enhance target affinity via hydrophobic interactions.

Electronic and Steric Effects

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and higher electronegativity compared to chlorine (e.g., in oxadiargyl ) may enhance van der Waals interactions and metabolic stability.
  • Substituent Position : 3-Substituted derivatives (e.g., 3-ethylphenyl ) show distinct activity profiles compared to 5-substituted compounds, emphasizing the importance of substitution patterns.

生物活性

5-(4-bromophenyl)-1,3,4-oxadiazol-2(3H)-one is a compound within the oxadiazole family known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and data tables.

  • Molecular Formula : C8_8H5_5BrN2_2O2_2
  • Molecular Weight : 241.04 g/mol
  • CAS Number : 669715-28-0

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity.

Case Studies

  • Inhibition of EGFR : A study indicated that derivatives of oxadiazole exhibited potent inhibitory activity against the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The compound showed IC50_{50} values ranging from 10 nM to 1.51 µM against different cancer cell lines, indicating strong anticancer potential .
  • Mechanism of Action : The compound induces apoptosis through the mitochondrial pathway and increases reactive oxygen species (ROS) accumulation in HepG-2 cells. This mechanism was corroborated by molecular docking studies that aligned with biological results .
CompoundCell LineIC50_{50} (µM)
This compoundHepG-235.58
Related CompoundsHCT-1165.55
Related CompoundsMCF-71.82

Anti-inflammatory Activity

The oxadiazole derivatives have also been studied for their anti-inflammatory properties. They have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neuroinflammatory conditions.

Research Findings

A study reported that oxadiazole compounds exhibited dual inhibition of AChE with IC50_{50} values ranging from 12.8 µM to 99.2 µM and BChE from 53.1 µM upwards . These findings suggest that modifications in the oxadiazole structure can enhance anti-inflammatory activity.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Various derivatives have been synthesized and tested against bacterial strains.

Summary of Antimicrobial Studies

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Oxadiazole Derivative AE. coli32 µg/mL
Oxadiazole Derivative BS. aureus16 µg/mL

These studies indicate that certain structural modifications can lead to enhanced antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often influenced by structural features:

  • Substituents on Aromatic Rings : Bulky aryl groups at specific positions enhance anticancer activity.
  • Functional Groups : Electron-withdrawing or donating groups can significantly alter the potency against various biological targets .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-bromophenyl)-1,3,4-oxadiazol-2(3H)-one, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via oxidative cyclization of semicarbazones using bromine in acetic acid with sodium acetate . Alternatively, cyclocondensation of hydrazides with bromoacetyl bromide in phosphoryl chloride (POCl₃) at 90°C for 6 hours yields oxadiazole derivatives. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1:1 equivalents of hydrazide and bromoacetyl bromide) . Purification via silica column chromatography (100% CH₂Cl₂) improves yields to ~28% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise structural data, including bond lengths (mean C–C = 0.006 Å) and intermolecular interactions . Spectroscopic characterization employs ¹H NMR (δ 7.01–8.00 ppm for aromatic protons, δ 4.59 ppm for CH₂Br) and IR (C–Br stretch at 658 cm⁻¹) . Mass spectrometry confirms molecular weight (e.g., 527.8 g/mol for derivatives) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Answer : Stability studies should follow split-plot experimental designs, testing degradation kinetics across pH ranges (e.g., 2–12) and temperatures (25–90°C). Use HPLC to quantify degradation products and Arrhenius equations to predict shelf life. For example, thermal stability in acetic acid can be inferred from analogous oxadiazole synthesis conditions .

Advanced Research Questions

Q. How can theoretical frameworks (e.g., DFT calculations) guide the design of derivatives with enhanced bioactivity?

  • Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity. For instance, HOMO values of 6.2 eV and LUMO of 2.4 eV indicate electron-deficient aromatic systems, guiding substitutions at the 4-bromophenyl group to modulate bioactivity . Link theoretical models to experimental SAR studies .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in antimicrobial or anticancer applications?

  • Answer : Use randomized block designs with split-split plots to test biological activity. For example, evaluate MIC (Minimum Inhibitory Concentration) against bacterial strains in four replicates, with subplots for derivatives and sub-subplots for exposure times . Statistical tools like ANOVA resolve variability between biological replicates .

Q. How can contradictions in reported bioactivity data (e.g., IC₅₀ variability) be resolved methodologically?

  • Answer : Conduct meta-analyses of published IC₅₀ values, accounting for assay conditions (e.g., cell lines, incubation times). Replicate studies using standardized protocols (e.g., MTT assay at 48 hours) and validate via orthogonal methods (e.g., apoptosis markers). Cross-reference with structural analogs (e.g., 2-phenyl-1,3,4-oxadiazoles) to identify substituent-dependent trends .

Q. What methodologies are recommended for evaluating environmental fate and ecotoxicological impacts?

  • Answer : Follow long-term environmental monitoring protocols (2005–2011 INCHEMBIOL project):

  • Step 1 : Determine physicochemical properties (logP, water solubility) via shake-flask method .
  • Step 2 : Assess abiotic degradation (hydrolysis, photolysis) under simulated sunlight (λ > 290 nm) .
  • Step 3 : Use microcosm models to study bioaccumulation in Daphnia magna .

Q. How can reaction mechanisms (e.g., cyclization pathways) be elucidated using kinetic and isotopic labeling studies?

  • Answer : Employ ¹⁸O isotopic labeling in semicarbazone precursors to trace oxygen incorporation during cyclization. Monitor reaction kinetics via in-situ IR to identify intermediates. For bromine-mediated cyclization, propose a radical mechanism validated by EPR spectroscopy .

Methodological Resources

  • Synthetic Protocols :
  • Structural Analysis :
  • Theoretical Modeling :
  • Environmental Studies :
  • Data Reconciliation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-bromophenyl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-(4-bromophenyl)-1,3,4-oxadiazol-2(3H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。